molecular formula C13H21BrCl2N2O B2873023 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride CAS No. 90236-68-3

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride

Cat. No.: B2873023
CAS No.: 90236-68-3
M. Wt: 372.13
InChI Key: RFMMHQJJOXNGBQ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride ( 90236-68-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H21BrCl2N2O and a molecular weight of 372.13 g/mol, this compound serves as a versatile synthon for the development of novel bioactive molecules . Piperazine derivatives analogous to this compound are frequently explored as core structures in the synthesis of potential therapeutic agents. Research into similar compounds has demonstrated their relevance in developing molecules with inhibitory activity against various biological targets, highlighting the value of this chemical scaffold in probing disease mechanisms and identifying new lead compounds . This product is intended for research and development applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;;/h2-5H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMHQJJOXNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution route forms the backbone of this compound's synthesis. A two-step process typically involves:

  • Formation of the phenoxyethyl intermediate : 4-Bromophenol reacts with 1-chloro-2-bromoethane in the presence of a base (e.g., potassium carbonate) to yield 1-(2-bromoethoxy)-4-bromobenzene.
  • Piperazine alkylation : The bromoethyl intermediate undergoes nucleophilic displacement with 4-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under reflux.

Key Reaction Conditions

Reactant Solvent Base Temperature Time Yield
4-Bromophenol Dichloromethane K₂CO₃ 60°C 6 h 68%
1-(2-Bromoethoxy)-4-bromobenzene THF TEA 70°C 3 h 72%

The dihydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in methanol.

Alkylation of 4-Methylpiperazine

An alternative method employs direct alkylation of 4-methylpiperazine with 1-(2-chloroethoxy)-4-bromobenzene. This one-pot reaction avoids isolating intermediates, improving scalability.

Procedure :

  • 4-Methylpiperazine (1.2 equiv) is reacted with 1-(2-chloroethoxy)-4-bromobenzene (1.0 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
  • The mixture is stirred at 70°C for 1–2 hours, followed by solvent evaporation and purification via silica gel chromatography (hexane/ethyl acetate, 2:1).

Optimization Insights :

  • Excess piperazine (1.5–2.0 equiv) increases yield to 85% by minimizing di-alkylation byproducts.
  • Substituting TEA with DIPEA (diisopropylethylamine) enhances reaction efficiency in ethanol, achieving 87% yield for analogous piperazine derivatives.

Palladium-Catalyzed Coupling

A patent (US11512062B2) describes a cross-coupling strategy using palladium catalysts for constructing the phenoxyethyl-piperazine backbone.

Steps :

  • Suzuki-Miyaura Coupling : 4-Bromophenyl boronic acid reacts with ethylene glycol di-p-toluenesulfonate in the presence of Pd(PPh₃)₄ to form a bromophenoxyethyl intermediate.
  • Amine Coupling : The intermediate is coupled with 4-methylpiperazine using a Buchwald-Hartwig amination protocol.

Advantages :

  • Higher regioselectivity for bulky substituents.
  • Yields up to 78% with Pd(OAc)₂/Xantphos as the catalytic system.

Reaction Optimization

Solvent and Temperature Effects

Solvent Base Temperature Yield Purity
THF TEA 70°C 72% 95%
Ethanol DIPEA 80°C 87% 98%
DCM K₂CO₃ 60°C 68% 90%

Ethanol with DIPEA emerges as optimal for both yield and purity, attributed to improved solubility of intermediates.

Acidification to Dihydrochloride Salt

The free base is converted to the dihydrochloride salt by bubbling HCl gas through a methanol solution or adding concentrated HCl dropwise. Critical parameters include:

  • Stoichiometry : 2.2 equiv HCl ensures complete protonation.
  • Precipitation : Cooling to 0°C yields a crystalline product with 95% purity.

Purification Techniques

Chromatographic Methods

  • Silica Gel Chromatography : Hexane/ethyl acetate (2:1) removes unreacted starting materials.
  • Prep-HPLC : For high-purity applications (>99%), reverse-phase C18 columns with acetonitrile/water gradients are employed.

Recrystallization

Recrystallization from ethanol/water (1:3) produces needle-like crystals, enhancing purity to 98%.

Analytical Characterization

Spectroscopic Data

Technique Data Source
¹H NMR (DMSO-d₆) δ 9.29 (s, 1H), 7.98 (d, J=8.1 Hz, 2H), 4.26–5.01 (m, 2H), 2.38 (s, 3H)
LRMS m/z 372.13 [M+H]⁺ (calc. 372.10)
HPLC Purity: 95% (C18, 0.1% TFA in H₂O/MeCN)

Physical Properties

  • Melting Point : 215–217°C (decomposition).
  • Solubility : >50 mg/mL in DMSO, <1 mg/mL in H₂O.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride and its analogs:

Compound Name (CAS No.) Substituent(s) on Piperazine Core Receptor Target & Activity Key Pharmacological Findings
This compound 4-Bromophenoxyethyl Hypothetical: σ1 or σ2 receptors (untested) No direct data; structural analogs suggest potential σ receptor modulation.
BD-1063 (150208-28-9) 3,4-Dichlorophenyl σ1 antagonist Potentiates μ-opioid analgesia in mice; blocks σ1-mediated Ca²⁺ overload .
SA-4503 (165377-44-6) 3,4-Dimethoxyphenethyl + 3-phenylpropyl σ1 agonist Neuroprotective effects in stroke models; enhances cognitive function.
GBR 12783 (67469-57-2) Diphenylmethoxyethyl + 3-phenylpropenyl Dopamine transporter (DAT) inhibitor Inhibits dopamine reuptake; studied in Parkinson’s disease models.
Haloperidol (CAS 52-86-8) Butyrophenone backbone (non-piperazine) σ1 antagonist + D2 dopamine antagonist Antipsychotic; blocks σ1-mediated NMDA receptor modulation .
p-BrDPhG (N/A) Brominated diphenylguanidine Pan-selective σ ligand Blocks Ca²⁺ overload via σ1 receptors; anti-ischemic stroke candidate.

Key Structural and Functional Insights:

Substituent Effects on σ Receptor Selectivity: BD-1063 (3,4-dichlorophenyl) exhibits high σ1 antagonism, enhancing μ-opioid analgesia by blocking σ1-mediated inhibition of opioid signaling . SA-4503 (3,4-dimethoxyphenethyl) acts as a σ1 agonist, suggesting that electron-donating methoxy groups favor agonist activity, whereas electron-withdrawing chloro groups (BD-1063) favor antagonism . The 4-bromophenoxy group in the target compound introduces steric bulk and altered electronic properties compared to chloro or methoxy substituents.

Functional Outcomes: σ1 antagonists like BD-1063 are implicated in neuropathic pain and addiction models , while σ1 agonists like SA-4503 show promise in neuroprotection and memory enhancement . The absence of direct data on the target compound necessitates extrapolation: its bromophenoxy group may confer unique σ receptor binding kinetics or off-target effects (e.g., NMDA receptor modulation) compared to dichlorophenyl or methoxyphenyl analogs .

Therapeutic Potential: Piperazine derivatives with DAT inhibition (e.g., GBR 12783) are explored for Parkinson’s disease, whereas σ1 ligands are targeted for stroke, pain, and psychiatric disorders . The target compound’s bromophenoxy moiety could position it as a σ1/σ2 dual modulator, similar to p-BrDPhG, which shows pan-σ activity .

Biological Activity

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-bromophenoxyethyl group, which influences its interaction with biological targets. The presence of the bromine atom enhances the compound's reactivity and biological properties compared to similar compounds without this substitution.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. A study demonstrated that derivatives of similar piperazine compounds showed promising antibacterial activity, suggesting that this compound may share similar effects .
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity. Compounds with piperazine moieties have been linked to interactions with cancer cell signaling pathways, indicating that this compound could inhibit tumor growth through specific molecular mechanisms .
  • Neuropharmacological Effects : The compound has shown effects on neurotransmitter levels in animal models. For instance, studies indicated that administration of related piperazine derivatives influenced dopamine and norepinephrine levels in the brain, which could have implications for mood and anxiety disorders .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors and enzymes. The bromophenoxy group allows the compound to bind effectively to various biological targets, modulating their activities. This can lead to alterations in cellular signaling pathways and enzyme inhibition, contributing to its antimicrobial and anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerPotential inhibition of tumor growth
NeuropharmacologicalModulation of dopamine and norepinephrine levels

Case Study: Anticancer Activity

In a recent study focusing on piperazine derivatives, researchers found that compounds structurally similar to this compound inhibited cell proliferation in various cancer cell lines. The study highlighted the importance of substituents on the piperazine ring in enhancing anticancer activity, suggesting that further modifications could lead to more potent analogs .

Case Study: Neuropharmacological Effects

Another investigation explored the impact of related piperazine compounds on neurotransmitter dynamics in rat models. It was observed that higher doses led to a transient increase in dopamine levels, followed by a decrease, indicating a complex interaction with dopaminergic pathways. This suggests potential applications in treating neurological disorders .

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